7alpha-Thiomethylspironolactone 7alpha-Thiomethylspironolactone 7α-Thiomethylspironolactone is a major metabolite of the synthetic steroid spironolactone.
A metabolite of Spironolactone.
Brand Name: Vulcanchem
CAS No.: 38753-77-4
VCID: VC21345089
InChI: InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1
SMILES: CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC
Molecular Formula: C23H32O3S
Molecular Weight: 388.6 g/mol

7alpha-Thiomethylspironolactone

CAS No.: 38753-77-4

Cat. No.: VC21345089

Molecular Formula: C23H32O3S

Molecular Weight: 388.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7alpha-Thiomethylspironolactone - 38753-77-4

CAS No. 38753-77-4
Molecular Formula C23H32O3S
Molecular Weight 388.6 g/mol
IUPAC Name (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Standard InChI InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1
Standard InChI Key FWRDLPQBEOKIRE-RJKHXGPOSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC
SMILES CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC
Canonical SMILES CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC
Appearance White to Pale Yellow Solid
Melting Point 190 - 195°C

Chemical Structure and Classification

7alpha-Thiomethylspironolactone (developmental code name SC-26519) is a steroidal compound belonging to the spirolactone group. Its chemical formula is C₂₃H₃₂O₃S with a molar mass of 388.57 g·mol⁻¹ . This compound contains a thiomethyl group at the 7-alpha position of the spironolactone structure, distinguishing it from other spironolactone metabolites. The official IUPAC name for this compound is 17α-Hydroxy-7α-(methylthio)-3-oxopregn-4-ene-21-carboxylic acid γ-lactone . The chemical structure includes the characteristic spirolactone ring system with the addition of the methylthio group at the 7-alpha position.

From a pharmacological perspective, 7alpha-Thiomethylspironolactone is classified as an antimineralocorticoid and antiandrogen . This dual classification reflects its ability to antagonize both mineralocorticoid receptors (primarily aldosterone receptors) and androgen receptors, though with different potencies for each target.

Pharmacokinetic Profile

The pharmacokinetic characteristics of 7alpha-Thiomethylspironolactone have been extensively studied and compared with those of spironolactone and its other metabolites. The following table summarizes key pharmacokinetic parameters:

CompoundCmax (day 1)Cmax (day 15)AUC (day 15)t1/2
Spironolactone72 ng/mL (173 nmol/L)80 ng/mL (192 nmol/L)231 ng- hour/mL (555 nmol- hour/L)1.4 hours
Canrenone155 ng/mL (455 nmol/L)181 ng/mL (532 nmol/L)2,173 ng- hour/mL (6,382 nmol- hour/L)16.5 hours
7alpha-Thiomethylspironolactone359 ng/mL (924 nmol/L)391 ng/mL (1,006 nmol/L)2,804 ng- hour/mL (7,216 nmol- hour/L)13.8 hours
6β-OH-7alpha-Thiomethylspironolactone101 ng/mL (250 nmol/L)125 ng/mL (309 nmol/L)1,727 ng- hour/mL (4,269 nmol- hour/L)15.0 hours

This data reveals several important characteristics:

  • 7alpha-Thiomethylspironolactone achieves significantly higher plasma concentrations than the parent compound spironolactone, with Cmax values approximately 5 times higher .

  • The area under the curve (AUC) for 7alpha-Thiomethylspironolactone is more than 12 times greater than that of spironolactone, indicating substantially greater total exposure .

  • The terminal half-life of 7alpha-Thiomethylspironolactone (13.8 hours) is nearly 10 times longer than that of spironolactone (1.4 hours) .

  • Among the major metabolites, 7alpha-Thiomethylspironolactone reaches the highest plasma concentrations and has the highest AUC, though its half-life is slightly shorter than those of canrenone (16.5 hours) and 6β-OH-7alpha-Thiomethylspironolactone (15.0 hours) .

These pharmacokinetic properties explain why the therapeutic effects of spironolactone are primarily attributed to its metabolites rather than to the parent compound itself. The extended half-lives of these metabolites, including 7alpha-Thiomethylspironolactone, allow for once-daily dosing of spironolactone despite the short half-life of the parent compound.

Pharmacological Activity

Antimineralocorticoid Activity

7alpha-Thiomethylspironolactone exerts its primary therapeutic effect through antagonism of the mineralocorticoid receptor. Research has demonstrated that 7alpha-Thiomethylspironolactone accounts for approximately 80% of the potassium-sparing effect of spironolactone . This significant contribution to the diuretic effect makes 7alpha-Thiomethylspironolactone the most important active metabolite of spironolactone in terms of clinical efficacy.

The antimineralocorticoid activity occurs through competitive binding to receptors at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule . By blocking the action of aldosterone at these sites, 7alpha-Thiomethylspironolactone causes increased excretion of sodium and water while retaining potassium, the hallmark effect of potassium-sparing diuretics.

Antiandrogen Activity

In addition to its antimineralocorticoid effects, 7alpha-Thiomethylspironolactone also exhibits antiandrogen properties, though these are generally of secondary clinical importance. Studies have found that 7alpha-Thiomethylspironolactone possesses approximately equivalent affinity for the rat ventral prostate androgen receptor relative to that of spironolactone . The affinity of 7alpha-Thiomethylspironolactone for the rat prostate androgen receptor is about 3.0 to 8.5% of that of dihydrotestosterone (DHT) .

While this antiandrogen activity is relatively weak compared to dedicated antiandrogen medications, it contributes to some of the side effects associated with spironolactone therapy, particularly in male patients. These effects can include gynecomastia, reduced libido, and other manifestations of androgen blockade when spironolactone is used at higher doses or for extended periods.

Clinical Significance

The clinical importance of 7alpha-Thiomethylspironolactone stems from its role as the major active metabolite responsible for the therapeutic effects of spironolactone. Spironolactone itself is used in the treatment of various conditions:

  • Heart failure, where it reduces morbidity and mortality when added to standard therapy .

  • Hypertension, particularly in cases of primary hyperaldosteronism or resistant hypertension .

  • Edema associated with liver cirrhosis and nephrotic syndrome .

  • Hirsutism and acne in women (utilizing the antiandrogen properties) .

Since 7alpha-Thiomethylspironolactone accounts for approximately 80% of the potassium-sparing effect of spironolactone, it is the principal mediator of the therapeutic benefits observed in these clinical scenarios. The extended half-life of 7alpha-Thiomethylspironolactone (13.8 hours) relative to spironolactone (1.4 hours) ensures that the clinical effects persist long after the parent compound has been eliminated from the circulation .

Recent research has expanded our understanding of 7alpha-Thiomethylspironolactone pharmacokinetics in special populations, particularly in pediatric patients. A 2024 study investigated the pharmacokinetics of spironolactone and its metabolites, including 7alpha-Thiomethylspironolactone, in infants up to two years of age with chronic heart failure, ascites, and/or edema .

This study found that a one-compartment model best described the pharmacokinetics of 7alpha-Thiomethylspironolactone in this population. The median individual estimated apparent clearance value for 7alpha-Thiomethylspironolactone was 9.7 L/h, with a range of 1.5-66.9 L/h . This wide range highlights the substantial interindividual variability in the pharmacokinetics of 7alpha-Thiomethylspironolactone in pediatric patients.

Body weight was identified as a significant factor influencing the pharmacokinetics, explaining 22% of the interindividual variability in spironolactone clearance . This finding underscores the importance of weight-based dosing in pediatric patients to achieve consistent therapeutic effects.

The researchers concluded that the pharmacokinetics of spironolactone and its metabolites, including 7alpha-Thiomethylspironolactone, was highly variable between patients below 2 years of age, highlighting the need to account for body weight in dosing prescriptions for this population .

Future Research Directions

Current research on 7alpha-Thiomethylspironolactone continues to expand our understanding of its pharmacological properties and clinical significance. Several areas warrant further investigation:

  • The role of genetic polymorphisms in enzymes involved in 7alpha-Thiomethylspironolactone formation and metabolism, which might explain some of the interindividual variability observed in clinical studies.

  • The potential direct therapeutic applications of 7alpha-Thiomethylspironolactone as a medication in its own right, given its more favorable pharmacokinetic profile compared to spironolactone.

  • The development of more sensitive and specific assays for measuring 7alpha-Thiomethylspironolactone concentrations in biological fluids, which would facilitate therapeutic drug monitoring in clinical practice.

  • Further characterization of the S-oxygenation pathway of 7alpha-Thiomethylspironolactone and its potential implications for drug interactions and adverse effects.

Understanding the factors that influence the formation and elimination of 7alpha-Thiomethylspironolactone could lead to more personalized approaches to spironolactone therapy, potentially improving efficacy and reducing adverse effects.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator